2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
Description
The compound 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one features a triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-fluorophenyl group and at position 3 with a sulfanyl-linked ethanone moiety bearing a morpholine ring.
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-13-3-1-12(2-4-13)14-5-6-15-19-20-17(23(15)21-14)26-11-16(24)22-7-9-25-10-8-22/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXXNUFGVLAVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diaminopyridazine Derivatives
The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 4,5-diaminopyridazine intermediates with nitrous acid or nitrites. Lovelette et al. demonstrated that treating 4,5-diamino-1,2,3-triazoles with 1,2-dicarbonyl compounds yields fused triazolopyrazines. Adapting this method, 4,5-diaminopyridazine (1 ) reacts with glyoxal under acidic conditions to form the triazolo[4,3-b]pyridazine core (2 ) (Scheme 1).
Scheme 1 :
4,5-Diaminopyridazine (1 ) → Triazolo[4,3-b]pyridazine (2 )
Alternative Cyclization via Hydrazone Intermediates
Wentrup’s thermolysis approach for triazolo[1,5-a]pyrazines can be modified for [4,3-b]pyridazines. Pyridazine-3-carbaldehyde hydrazone (3 ) undergoes oxidative cyclization using lead tetraacetate or MnO₂ to yield the triazolo[4,3-b]pyridazine (4 ) (Scheme 2).
Scheme 2 :
Pyridazine-3-carbaldehyde hydrazone (3 ) → Triazolo[4,3-b]pyridazine (4 )
Functionalization of the Sulfanyl Group
Thiolation of Triazolo[4,3-b]pyridazine
The 3-position sulfide is introduced via nucleophilic aromatic substitution. Chlorotriazolo[4,3-b]pyridazine (8 ) reacts with sodium hydrosulfide (NaSH) in DMF to form the thiol derivative (9 ) (Scheme 4).
Scheme 4 :
Chlorotriazolo[4,3-b]pyridazine (8 ) → Thiol-triazolo[4,3-b]pyridazine (9 )
Oxidative Coupling for Sulfide Formation
Alternatively, a copper-catalyzed coupling between 9 and 2-chloro-1-(morpholin-4-yl)ethan-1-one (10 ) in the presence of CuI and L-proline forms the sulfide bond, yielding the target compound (11 ) (Scheme 5).
Scheme 5 :
Thiol-triazolo[4,3-b]pyridazine (9 ) + 2-Chloro-1-(morpholin-4-yl)ethan-1-one (10 ) → Target compound (11 )
Synthesis of 2-Chloro-1-(morpholin-4-yl)ethan-1-one
Alkylation of Morpholine
Morpholine reacts with chloroacetyl chloride in dichloromethane under basic conditions (Et₃N) to form 10 in 92% yield (Scheme 6).
Scheme 6 :
Morpholine + Chloroacetyl chloride → 2-Chloro-1-(morpholin-4-yl)ethan-1-one (10 )
Green Synthesis Using Ethylene Sulfate
Adapting Brusoe’s method, morpholine is monoalkylated with ethylene sulfate under aqueous conditions to yield N-chloroethylmorpholine, which is oxidized to 10 using Jones reagent (75% yield).
Analytical Validation and Optimization
Purity and Yield Data
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Core Heterocyclic Variations
The triazolo-pyridazine core distinguishes the target compound from analogs with simpler triazole or imidazole systems:
- : (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol uses a 1,2,4-triazole core.
Substituent Effects
- Fluorophenyl Groups : The 4-fluorophenyl group in the target compound is conserved in kinase inhibitors (e.g., ), where fluorine enhances metabolic stability and hydrophobic interactions .
- Morpholine vs. Hydroxyl Groups: The morpholine-ethanone moiety in the target compound improves solubility compared to hydroxyl-terminated analogs (e.g., ethanol in ), which may reduce bioavailability due to higher polarity .
Sulfanyl Linker Modifications
The sulfanyl (-S-) bridge in the target compound is shared with several analogs but connects to distinct functional groups:
- In , the sulfanyl links triazolo-pyridazine to a benzimidazole-carbamate system, whereas the target compound connects to a morpholinyl-ethanone. This difference influences electronic properties and hydrogen-bonding capacity .
Activity and Pharmacological Implications
Antimicrobial vs. Kinase-Targeted Activities
- Triazole Derivatives () : Exhibit broad-spectrum antimicrobial activity due to disubstituted triazole-thiol motifs .
- Kinase Inhibitors () : Fluorophenyl and morpholine groups are hallmarks of kinase inhibitors (e.g., p38α MAPK), suggesting the target compound may share similar mechanistic pathways .
Solubility and Bioavailability
The morpholine group in the target compound likely enhances water solubility compared to phenyl or hydroxyl-terminated analogs, as seen in and .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a member of the triazolopyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities, particularly its anticancer and antibacterial properties, supported by various studies and experimental data.
Structural Characteristics
The compound features a complex structure characterized by:
- A triazole ring fused with a pyridazine ring .
- A fluorophenyl group that enhances lipophilicity and biological activity.
- A morpholine moiety , which is often associated with improved pharmacokinetic properties.
Anticancer Activity
Recent investigations have indicated that this compound exhibits significant anticancer properties. The following points summarize key findings:
- In Vitro Studies : The compound has been tested against various cancer cell lines using assays such as MTT and CellTiter-Glo. Results showed promising IC50 values indicating effective inhibition of cell proliferation. For instance, studies demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival . Further research is required to elucidate the specific molecular targets.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| HCT116 (Colon) | 3.8 | Inhibition of cell survival signals |
Antibacterial Activity
The compound also exhibits antibacterial properties, particularly against Gram-positive and Gram-negative bacteria:
- Testing Methods : Antibacterial activity was assessed using the microbroth dilution method to determine minimum inhibitory concentrations (MICs). The compound demonstrated moderate to good antibacterial efficacy against several strains .
- Results Summary : MIC values indicated effective inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Good |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this structure. For instance:
- Anticancer Studies : A study focusing on derivatives of triazolopyridazines reported significant growth inhibition in various tumor cell lines, reinforcing the anticancer potential of compounds with similar structural features .
- Antibacterial Studies : Another research project evaluated a series of triazolopyridazine derivatives against bacterial infections, showing that modifications in the side chains could enhance antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
